Homosildénafil

Vue d'ensemble

Description

Homosildenafil is a sulfonamide.

A PHOSPHODIESTERASE TYPE-5 INHIBITOR; VASODILATOR AGENT and UROLOGICAL AGENT that is used in the treatment of ERECTILE DYSFUNCTION and PRIMARY PULMONARY HYPERTENSION.

Applications De Recherche Scientifique

Traitement de la dysfonction érectile

Homosildénafil, en tant qu'analogue du sildénafil, est principalement utilisé dans le traitement de la dysfonction érectile. Il agit comme un inhibiteur de la phosphodiestérase, renforçant les effets de l'oxyde nitrique en inhibant la PDE5, qui est responsable de la dégradation du cGMP dans le corps caverneux . Les niveaux élevés de cGMP conduisent à une relaxation des muscles lisses et à une augmentation du flux sanguin vers le pénis.

Hypertension artérielle pulmonaire

Dans le domaine de la cardiologie, this compound a des applications dans le traitement de l'hypertension artérielle pulmonaire (HAP). Il agit sur l'enzyme PDE5 dans les poumons pour détendre les vaisseaux sanguins, ce qui peut aider à réduire les symptômes et à ralentir la progression de la maladie .

Mécanisme D'action

Target of Action

Homosildenafil, also known as methyl-sildenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . The primary target of Homosildenafil is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), which is found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and lung tissue .

Mode of Action

Homosildenafil works by inhibiting the action of PDE5, thereby preventing the degradation of cGMP . This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and an increase in blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, facilitating penile erection in response to sexual stimulation .

Biochemical Pathways

The biochemical pathway primarily affected by Homosildenafil is the NO/cGMP pathway . Upon sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . The elevated cGMP levels cause relaxation of the smooth muscle cells, leading to increased blood flow to the corpus cavernosum . By inhibiting PDE5, Homosildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Homosildenafil is mainly metabolized by the microsomal isozymes CYP3A4 with secondary metabolism by CYP2C9 . The major active metabolite is N-desmethylsildenafil . The plasma level of the equivalent homosildenafil metabolite reaches 40% of sildenafil’s bioavailability . The N-desmethyl metabolite is further metabolized, with a half-life of 4 hours .

Result of Action

The molecular and cellular effects of Homosildenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels . This results in increased blood flow to the penis, facilitating penile erection in response to sexual stimulation .

Analyse Biochimique

Biochemical Properties

Homosildenafil acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and lung tissue .

Cellular Effects

The inhibition of PDE5 by Homosildenafil leads to an increase in the levels of cGMP within cells . This increase in cGMP levels can lead to a variety of cellular effects, including relaxation of smooth muscle cells and vasodilation .

Molecular Mechanism

At the molecular level, Homosildenafil exerts its effects by binding to the active site of PDE5, thereby inhibiting the enzyme’s ability to hydrolyze cGMP . This leads to an increase in intracellular cGMP levels, which can have a variety of downstream effects, including activation of cGMP-dependent protein kinases and changes in gene expression .

Dosage Effects in Animal Models

Higher doses can lead to more pronounced effects, but may also be associated with an increased risk of adverse effects .

Metabolic Pathways

Homosildenafil is metabolized by the microsomal isozymes CYP3A4 with secondary metabolism by CYP2C9 . The major active metabolite is N-desmethylsildenafil .

Transport and Distribution

Given its similarity to sildenafil, it is likely that Homosildenafil is distributed throughout the body after oral administration .

Subcellular Localization

Given its mechanism of action as a PDE5 inhibitor, it is likely that Homosildenafil is localized to the cytoplasm of cells, where PDE5 is found .

Activité Biologique

Homo sildenafil, a structural analog of sildenafil citrate, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention in various studies for its biological activities, particularly in the treatment of erectile dysfunction (ED) and its potential effects on other physiological processes. This article delves into the biological activity of homo sildenafil, presenting data from case studies, research findings, and a comprehensive analysis of its effects.

Homo sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By preventing this breakdown, homo sildenafil enhances the effects of nitric oxide (NO), leading to increased levels of cGMP. This results in smooth muscle relaxation and improved blood flow to the penis, facilitating erection during sexual stimulation.

Pharmacokinetics

The pharmacokinetic profile of homo sildenafil is similar to that of sildenafil citrate. It is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 30 to 120 minutes. The drug is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C9, producing an active N-desmethyl metabolite that retains about 50% of the parent compound's potency .

Effects on Erectile Dysfunction

Numerous studies have demonstrated the efficacy of homo sildenafil in treating ED. A double-blind placebo-controlled trial indicated that participants receiving 100 mg of sildenafil exhibited a 50% increase in penile response compared to placebo . Another qualitative study involving 40 men highlighted that successful treatment with sildenafil significantly improved self-esteem and relationship satisfaction among participants .

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Trial 1 | 22 men | 100 mg | 50% increase in penile response |

| Trial 2 | 40 men | Varies | Improved self-esteem and relationship satisfaction |

Immunological Effects

Research has also explored the immunomodulatory effects of homo sildenafil. A study indicated that sildenafil significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in healthy men . This suggests potential applications beyond erectile dysfunction treatment, possibly influencing immune responses.

Antioxidant Activity

In animal models, homo sildenafil has been shown to alter antioxidant enzyme activities. A study involving rabbits demonstrated that treatment with sildenafil resulted in decreased levels of glutathione and free radicals while enhancing superoxide dismutase and catalase activities . These findings suggest a protective role against oxidative stress.

Case Studies

- Erectile Dysfunction Treatment : A qualitative study revealed that participants who found success with homo sildenafil reported feelings of restored masculinity and happiness, while those who did not experience success faced significant emotional distress .

- Immunological Impact : Another study assessed healthy individuals and found that homo sildenafil usage correlated with reduced inflammatory cytokine production, indicating a potential therapeutic role in inflammatory conditions .

Propriétés

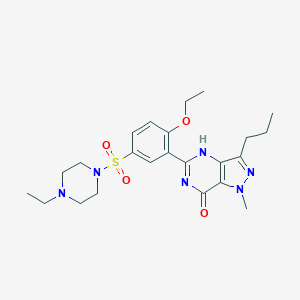

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEXYQIZUOHDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214510 | |

| Record name | Homosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642928-07-2 | |

| Record name | Homosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642928-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0642928072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3JH0S0QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Homosildenafil's mechanism of action?

A1: Homosildenafil, like its analogue Sildenafil, acts as a phosphodiesterase type 5 (PDE5) inhibitor. [, , ] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Homosildenafil prevents the breakdown of cGMP, leading to increased levels of cGMP. This increase in cGMP promotes smooth muscle relaxation and vasodilation, thereby facilitating blood flow into the corpus cavernosum, which is essential for penile erection.

Q2: What is the molecular formula and weight of Homosildenafil?

A2: The molecular formula of Homosildenafil is C22H32N6O4S, and its molecular weight is 476.6 g/mol. [, , ]

Q3: What spectroscopic data are available for Homosildenafil?

A3: Research utilizing various spectroscopic techniques, including 1H-NMR, 13C-NMR, Infrared Spectroscopy, and Mass Spectrometry (MS), have been employed to elucidate the structure of Homosildenafil. [, , , , , ] Notably, high-resolution MS, coupled with techniques such as fast atom bombardment (FAB) and collision-induced dissociation (CID), has proven valuable in identifying Homosildenafil and differentiating it from other Sildenafil analogues. []

Q4: What is known about the stability of Homosildenafil?

A4: While specific data on Homosildenafil's stability under various conditions is limited in the provided research, studies have explored the photodegradation of Homosildenafil and other Sildenafil analogues in artificial freshwater under synthetic sunlight. [] These studies identified various photoproducts, indicating potential degradation pathways.

Q5: How does the structure of Homosildenafil differ from Sildenafil, and what are the implications for its activity?

A5: Homosildenafil differs from Sildenafil by the addition of a methylene group. [] This seemingly minor structural modification can alter its binding affinity to PDE5, potentially influencing its potency, selectivity, and pharmacokinetic properties.

Q6: What analytical techniques are commonly employed for the detection and quantification of Homosildenafil in various matrices?

A6: Several analytical methods have been developed for the detection and quantification of Homosildenafil and other Sildenafil analogues in various matrices, including herbal products, dietary supplements, and food products. [, , , , , , , , , , , , , , ]

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, photodiode array (PDA) detectors, and mass spectrometry (MS) detectors, are widely used for separating and quantifying Homosildenafil. [, , , , , , , , , , , , , , ]

- Thin-layer chromatography (TLC): TLC, particularly high-performance TLC (HPTLC), offers a rapid and cost-effective method for screening and preliminary identification. [, , , ]

- Mass Spectrometry (MS): MS, coupled with various ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), is crucial for structural characterization and confirmation. [, , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H-NMR and 13C-NMR, is employed for detailed structural elucidation and confirmation. [, , , , ]

Q7: What are the key challenges in the analysis of Homosildenafil and its analogues?

A7: * Structural Similarity: The close structural similarity between Sildenafil analogues poses challenges for their differentiation and identification. [, , , , , ] * Complex Matrices: The presence of Homosildenafil and its analogues in complex matrices, such as herbal products and dietary supplements, necessitates efficient extraction and purification procedures to remove interfering compounds. [, , , , , , , , , , , , , ]* Trace Levels: The illegal addition of these compounds often occurs at low levels, demanding highly sensitive analytical techniques. [, , , , , , , , , , , , , , ]

Q8: What are the implications of detecting Homosildenafil in food and dietary supplements?

A8: The presence of Homosildenafil, an unauthorized compound, in food and dietary supplements raises significant concerns regarding consumer safety. [, , , , , , , ] * Undeclared Drug Effects: Consumers may unknowingly ingest Homosildenafil, exposing them to potential pharmacological effects and risks associated with PDE5 inhibitors without proper medical supervision.* Health Risks: Individuals with pre-existing conditions or those taking medications that interact with PDE5 inhibitors may be at an elevated risk of adverse effects.* Regulatory Compliance: The adulteration of food and dietary supplements with Homosildenafil violates regulations, highlighting the need for stringent quality control measures and regulatory oversight to protect public health. [, , , ]

Q9: What are the regulatory implications of Homosildenafil's presence in consumer products?

A9: The illegal addition of Homosildenafil to consumer products violates regulations governing pharmaceuticals and food safety. [, , , ] This underscores the need for robust analytical methods to detect and quantify this compound, ensuring compliance with safety standards and protecting public health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.